molecular formula C21H30ClN5O4S B2881881 N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)urea CAS No. 1251586-66-9

N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N'-(tetrahydrofuran-2-ylmethyl)urea

Cat. No. B2881881
CAS RN: 1251586-66-9
M. Wt: 484.01
InChI Key: INJXTXMIKUUSMM-UHFFFAOYSA-N
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Description

“N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Indole-containing compounds have been reported to have diverse pharmacological activities .

Scientific Research Applications

Neuropharmacology

The structure of “3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide” suggests potential activity on central nervous system receptors. Compounds with similar structures have been studied for their affinity towards dopamine and serotonin receptors, which could make them candidates for treating neurological disorders such as depression, anxiety, and schizophrenia .

Oncology

“N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea” is structurally related to indole derivatives, which are known for their anticancer properties. Research indicates that indole derivatives can inhibit tumor growth and proliferation, making them valuable in the development of new anticancer therapies .

Antimicrobial Activity

The piperazine moiety present in the compound is often associated with antimicrobial activity. It could be explored for its efficacy against a range of bacterial and fungal pathogens, contributing to the field of infectious diseases .

Analgesic and Anti-inflammatory Applications

Compounds with similar structures have been shown to possess analgesic and anti-inflammatory properties. This could lead to the development of new pain management drugs that target specific pathways with fewer side effects .

Cardiovascular Research

The sulfonyl group in the compound’s structure is similar to that found in certain diuretics and antihypertensive agents. This suggests potential applications in managing blood pressure and treating heart failure .

Metabolic Disorders

Indole derivatives have been linked to antidiabetic effects, possibly through the modulation of insulin signaling pathways. This compound could be investigated for its potential benefits in treating metabolic disorders like diabetes .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Indole derivatives have been explored as potential anti-tubercular agents , but the mechanism of action for this specific compound is not available in the sources I found.

Future Directions

Indole derivatives have shown promise in various areas of drug discovery due to their diverse pharmacological activities . Future research could explore the potential applications of “N-[4-(5-fluoro-1H-indol-2-yl)phenyl]-N’-(tetrahydrofuran-2-ylmethyl)urea” in these areas.

properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-1-methyl-N-(3-propan-2-yloxypropyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30ClN5O4S/c1-16(2)31-14-4-9-23-20(28)19-15-25(3)24-21(19)32(29,30)27-12-10-26(11-13-27)18-7-5-17(22)6-8-18/h5-8,15-16H,4,9-14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJXTXMIKUUSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C1=CN(N=C1S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-pyrazole-4-carboxamide

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